Several benzofuran-2-carboxamide derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. [, , , ] The presence of specific substituents on the benzofuran ring, the amide nitrogen, or other incorporated heterocyclic moieties can significantly impact their potency and spectrum of activity.
Certain benzofuran-2-carboxamide derivatives have exhibited notable antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, ] The benzofuran core, coupled with nitrogen-containing heterocycles, seems to be crucial for this activity.
Some benzofuran-2-carboxamide derivatives, particularly those acting as histamine H3 and H4 receptor antagonists, have displayed anti-inflammatory properties in in vivo models of asthma. [] These findings suggest their potential therapeutic application in inflammatory diseases.
Certain benzofuran-2-carboxamide derivatives have shown neuroprotective effects against excitotoxic neuronal damage induced by NMDA. [] They also exhibited antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Several benzofuran-2-carboxamide derivatives, particularly N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides, have demonstrated significant antihyperlipidemic activity in Triton WR-1339-induced hyperlipidemic rats. [, ] They effectively reduced plasma triglyceride levels and increased high-density lipoprotein cholesterol levels, highlighting their potential in treating hyperlipidemia and related cardiovascular diseases.
Substituted 2-methylbenzofuran-2-carboxamide derivatives have been explored as "partial activators" of the glucokinase enzyme. [] This approach aims to achieve glucose-lowering efficacy while mitigating the risk of hypoglycemia associated with full glucokinase activators.
While not directly benzofuran-2-carboxamide derivatives, the paper discussing AZD5305 highlights the importance of selective PARP1 inhibition in cancer treatment, particularly in BRCA-mutant tumors. [] The research emphasizes the need for developing compounds with improved selectivity profiles to minimize toxicity.
Interestingly, certain benzofuran-2-carboxamide derivatives, like N-phenylbenzofuran-2-carboxamide, have demonstrated the ability to promote and accelerate Aβ42 aggregation while mitigating its neurotoxicity. [] This unexpected finding suggests a potential new avenue for developing anti-amyloid therapies for Alzheimer's disease by redirecting Aβ42 aggregation towards non-toxic pathways.
While not specific to benzofuran-2-carboxamides, the study on N-hydroxypyrazine-2-carboxamide as a corrosion inhibitor for mild steel provides insights into the structure-activity relationships of carboxamide derivatives in corrosion protection. [] The research emphasizes the role of electron-rich atoms, like nitrogen and oxygen, in facilitating adsorption onto metal surfaces and inhibiting corrosion.
A novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, has shown promising therapeutic effects on colon cancer by inducing G2/M cell cycle arrest. [] The compound selectively inhibits the interaction of FBXW7 and c-Jun proteins, offering a new target for developing anti-cancer agents.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0